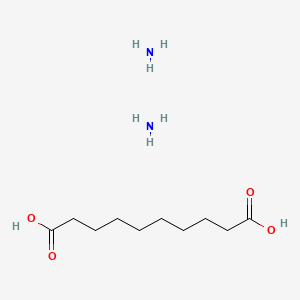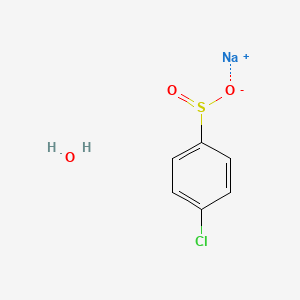
Diazanium,decanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazanium,decanedioate: is a diazonium compound, which is a class of organic compounds characterized by the presence of a diazonium group (R−N+≡N)X−, where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion, such as a halide . These compounds are known for their reactivity and are widely used in various chemical processes, including the synthesis of azo dyes .
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of diazonium compounds typically involves the treatment of aromatic amines with nitrous acid in the presence of an additional acid . The nitrous acid is usually generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid, sulfuric acid) . The reaction is highly exothermic and is typically carried out at low temperatures (close to 0°C) to control the reaction rate .
Industrial Production Methods: : Industrially, diazonium salts are produced using continuous flow processes to enhance safety and efficiency . These processes allow for better temperature control and mixing, reducing the risk of uncontrolled reactions .
化学反应分析
Types of Reactions: : Diazonium compounds undergo various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, cyanides, or hydroxyl groups.
Coupling Reactions: Diazonium compounds can react with activated aromatic compounds to form azo compounds, which are highly colored and used as dyes.
Reduction Reactions: Diazonium salts can be reduced to hydrazines using mild reducing agents such as sodium bisulfite or stannous chloride.
Common Reagents and Conditions: : Common reagents include sodium nitrite, hydrochloric acid, sulfuric acid, and copper(I) salts . The reactions are typically carried out at low temperatures to control the exothermic nature of the reactions .
Major Products: : The major products of these reactions include halides, cyanides, phenols, and azo compounds .
科学研究应用
Chemistry: : Diazonium compounds are used in the synthesis of azo dyes, which are widely used in the textile industry . They are also used in the synthesis of various organic compounds through substitution and coupling reactions .
Biology and Medicine: : Diazonium chemistry has been adopted for biomedical applications such as implant materials, tissue engineering scaffolds, and drug delivery . The versatility of substrate materials that can be modified by diazonium chemistry and the wide range of functional groups that can be introduced on the surface make it a valuable tool in biomedical research .
Industry: : In addition to dye synthesis, diazonium compounds are used in the production of polymers and as intermediates in the synthesis of various chemicals .
作用机制
The mechanism of action of diazonium compounds involves the formation of a highly reactive diazonium ion (R−N+≡N)X− . This ion can undergo various reactions, including substitution and coupling, due to its ability to act as an electrophile . The diazonium ion can be reduced to form hydrazines or react with nucleophiles to form substituted products .
相似化合物的比较
Similar Compounds: : Similar compounds include other diazonium salts such as benzenediazonium chloride and toluenediazonium chloride . These compounds share the same diazonium functional group but differ in the organic group attached to the nitrogen atom .
Uniqueness: : The uniqueness of diazanium,decanedioate lies in its specific structure and reactivity, which can be tailored for specific applications in dye synthesis, biomedical research, and industrial processes .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various products make it a valuable tool in scientific research and industrial processes.
属性
IUPAC Name |
azane;decanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJMZAWJRWBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl]ethanone](/img/structure/B7909668.png)







